molecular formula C16H18N6O3 B2711110 2-(1,2-benzoxazol-3-yl)-N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}acetamide CAS No. 2034350-83-7

2-(1,2-benzoxazol-3-yl)-N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}acetamide

Cat. No.: B2711110
CAS No.: 2034350-83-7
M. Wt: 342.359
InChI Key: KAGVXPIIVVMFKX-UHFFFAOYSA-N
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Description

2-(1,2-Benzoxazol-3-yl)-N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}acetamide is a sophisticated chemical hybrid designed for research applications. This compound features a benzoxazole scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities, linked via an acetamide bridge to a methoxy- and dimethylamino-substituted 1,3,5-triazine ring . The 1,3,5-triazine core is a prominent heterocycle extensively utilized in the development of agrochemicals, including herbicides and plant growth regulators . This molecular architecture makes the compound a valuable intermediate for synthesizing novel active substances. The primary research value of this reagent lies in its potential as a key building block for the discovery and development of new products in the agricultural and pharmaceutical sectors. Researchers can utilize it to create targeted libraries of compounds for high-throughput screening against various biological targets. Its structure suggests potential for enzyme inhibition, particularly against targets known to interact with triazine and benzoxazole derivatives. The presence of the dimethylamino group on the triazine ring can influence the molecule's electronic properties and bioavailability, while the methoxy group is a common feature in many herbicidal agents . The benzoxazole moiety further contributes to its potential bioactivity and utility in creating pharmacologically relevant molecules . This product is provided For Research Use Only. It is strictly intended for laboratory research and development purposes and is not for human or veterinary diagnostic use, therapeutic use, or personal consumption. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and working in a well-ventilated laboratory environment.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O3/c1-22(2)15-18-13(19-16(20-15)24-3)9-17-14(23)8-11-10-6-4-5-7-12(10)25-21-11/h4-7H,8-9H2,1-3H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGVXPIIVVMFKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)CC2=NOC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-benzoxazol-3-yl)-N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}acetamide typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(1,2-benzoxazol-3-yl)-N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce a new functional group like an amine or halide .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of Mannich bases, including derivatives like the compound , as anticancer agents. The incorporation of benzoxazole moieties has been associated with enhanced cytotoxicity against several cancer cell lines. For instance, compounds derived from similar structures have demonstrated significant activity against human colon cancer cell lines and leukemic cells, suggesting that the benzoxazole framework may contribute to their biological efficacy .

Antimicrobial Properties

The benzoxazole derivatives have been reported to exhibit antimicrobial activity. Research indicates that modifications to the benzoxazole structure can lead to compounds with potent antifungal properties. For example, derivatives similar to the target compound have shown effectiveness against Candida species, indicating a potential application in treating fungal infections .

Bioavailability and Metabolic Stability

Studies have indicated that derivatives of benzoxazole can exhibit favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability. This is crucial for developing effective pharmaceutical agents that require sustained activity in vivo .

Case Studies and Research Findings

StudyFindings
Study on Mannich Bases Identified significant anticancer activity and cytotoxicity in various cell lines.
Antifungal Activity Research Demonstrated potent antifungal effects against Candida species with improved solubility and metabolic stability.
Pharmacokinetic Evaluation Showed favorable bioavailability profiles for related benzoxazole derivatives, suggesting potential for clinical application.

Mechanism of Action

The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to the desired therapeutic or biological outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Linked Acetamide Derivatives ()

Compounds such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) and its nitro-substituted analogs (e.g., 6b , 6c ) share the acetamide backbone but differ in their heterocyclic systems. Key distinctions include:

  • Core Heterocycles : The target compound uses benzoxazole and triazine, whereas triazole derivatives incorporate naphthalene and triazole rings.
  • Synthesis : Triazole analogs are synthesized via copper-catalyzed 1,3-dipolar cycloaddition ("click chemistry") between azides and alkynes . In contrast, the target compound likely requires nucleophilic substitution on the triazine ring followed by coupling to a benzoxazole acetic acid derivative.
  • Spectroscopic Features: IR: Triazole acetamides show C=O stretches at ~1670–1682 cm⁻¹, comparable to the target compound’s expected acetamide C=O (~1650–1700 cm⁻¹) . NMR: The triazole proton in 6b resonates at δ 8.36 ppm, while the triazine’s dimethylamino group in the target compound would likely appear as a singlet near δ 3.0–3.5 ppm.
Feature Target Compound Triazole Derivatives (e.g., 6a–c)
Core Heterocycles Benzoxazole + triazine Triazole + naphthalene
Key Substituents Dimethylamino, methoxy Nitro, phenyl
Synthesis Method Nucleophilic substitution + coupling Click chemistry (Cu-catalyzed cycloaddition)
Reaction Time Not specified 6–8 hours at room temperature
C=O IR Stretch (cm⁻¹) ~1650–1700 (estimated) 1671–1682

Thiazolidinone-Coumarin Acetamide Derivatives ()

Compounds like N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides (3a–l) feature acetamide linkages to thiazolidinone and coumarin systems. Comparisons include:

  • Heterocyclic Diversity: The target compound lacks thiazolidinone and coumarin moieties but shares the acetamide functional group.
  • Synthesis: Thiazolidinone derivatives are synthesized via ZnCl₂-catalyzed cyclocondensation of hydrazides with mercaptoacetic acid under reflux . This contrasts with the milder conditions (e.g., room temperature) used for triazole analogs.
  • Reaction Time: Thiazolidinone synthesis requires 10–12 hours of reflux, longer than triazole derivatives’ 6–8 hours at room temperature .
Feature Target Compound Thiazolidinone-Coumarin Derivatives (3a–l)
Core Heterocycles Benzoxazole + triazine Thiazolidinone + coumarin
Catalyst Not specified ZnCl₂
Reaction Conditions Unreported Reflux in 1,4-dioxane
Reaction Time Unreported 10–12 hours

Functional Group Impact on Properties

  • Electron-Withdrawing Groups: Nitro-substituted triazole derivatives (e.g., 6b, 6c) exhibit downfield NMR shifts (e.g., δ 8.61 ppm for aromatic protons in 6c) due to electron withdrawal, whereas the target compound’s methoxy and dimethylamino groups would shield nearby protons .
  • Solubility: The triazine’s dimethylamino group in the target compound likely enhances water solubility compared to the lipophilic naphthalene in 6a–c.

Biological Activity

The compound 2-(1,2-benzoxazol-3-yl)-N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}acetamide is a synthetic derivative that incorporates both a benzoxazole moiety and a triazine component. This unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C14H16N4O3\text{C}_{14}\text{H}_{16}\text{N}_4\text{O}_3

This structure features a benzoxazole ring which is known for its diverse biological activities, combined with a dimethylamino-substituted triazine.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzoxazole derivatives. The compound has been evaluated against various cancer cell lines:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • HT-29 (colon cancer)

Research indicates that benzoxazole derivatives exhibit cytotoxic effects on these cell lines. For instance, compounds structurally similar to this compound showed IC50 values ranging from 0.5 to 10 µM depending on the specific derivative and cell line tested .

Cell LineIC50 Value (µM)Reference
MCF-75.0
A5493.0
HT-294.5

Antimicrobial Activity

Benzoxazole derivatives have also been noted for their antimicrobial properties. The compound's ability to inhibit bacterial growth was assessed against several strains:

  • Staphylococcus aureus
  • Escherichia coli

In vitro studies revealed that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) in the range of 10–20 µg/mL for both bacterial strains .

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus15
Escherichia coli20

Anti-inflammatory Effects

The anti-inflammatory properties of benzoxazole derivatives are attributed to their ability to inhibit pro-inflammatory cytokines. Studies suggest that the compound can reduce levels of TNF-alpha and IL-6 in cellular models of inflammation .

Case Studies

  • Anticancer Efficacy : A study involving the administration of the compound to mice bearing xenograft tumors demonstrated a significant reduction in tumor size compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
  • Antimicrobial Testing : In a controlled laboratory setting, the compound was tested against multi-drug resistant strains of bacteria, showing promising results that warrant further investigation into its potential as an antibiotic agent.

Structure-Activity Relationship (SAR)

The biological activity of benzoxazole derivatives is often influenced by structural modifications. Substituents on the benzoxazole ring and variations in the triazine component can enhance or diminish activity. For example, halogenation at specific positions has been shown to increase potency against certain cancer cell lines .

Q & A

Q. Methodology :

  • Synthesis : A typical approach involves refluxing precursors (e.g., substituted benzoxazole derivatives and triazine-containing amines) in absolute ethanol with glacial acetic acid as a catalyst. Post-reflux, solvent removal under reduced pressure and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yield the final product .
  • Characterization : Confirm structure and purity using:
    • NMR : Compare chemical shifts of benzoxazole protons (δ 7.5–8.5 ppm) and triazine methyl groups (δ 3.0–3.5 ppm) .
    • HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95%) .

Basic: How is the compound’s biological activity initially screened in vitro?

Q. Methodology :

  • Target Assays : Screen against enzyme targets (e.g., kinases or proteases) linked to the triazine moiety’s inhibitory properties. Use fluorometric or colorimetric assays (e.g., ATPase activity for kinases) .
  • Cell-Based Assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with IC₅₀ values calculated using nonlinear regression models .

Advanced: How can computational tools optimize reaction conditions for higher yields?

Q. Methodology :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, identifying energy barriers. Adjust solvent polarity (e.g., DMF vs. ethanol) to stabilize reactive species .
  • Machine Learning : Train models on existing triazine reaction datasets to predict optimal stoichiometry, temperature (e.g., 80–100°C), and catalyst loading .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Q. Methodology :

  • Statistical DoE : Apply factorial design to test variables (e.g., compound concentration, incubation time). For example, a 2³ design (concentration, pH, temperature) identifies confounding factors .
  • Reproducibility Checks : Cross-validate results in orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .

Advanced: What strategies elucidate structure-activity relationships (SAR) for the benzoxazole-triazine scaffold?

Q. Methodology :

  • Analog Synthesis : Modify substituents on the benzoxazole (e.g., electron-withdrawing groups at position 3) and triazine (e.g., dimethylamino vs. methoxy groups). Compare IC₅₀ trends .
  • Molecular Docking : Map interactions between the triazine moiety and ATP-binding pockets (e.g., using AutoDock Vina). Correlate binding scores (ΔG) with experimental activity .

Advanced: How to validate analytical methods for detecting degradation products under varying pH?

Q. Methodology :

  • Forced Degradation : Expose the compound to acidic (HCl, pH 2), neutral (water), and basic (NaOH, pH 12) conditions at 40°C. Monitor via LC-MS for hydrolyzed products (e.g., benzoxazole ring opening) .
  • Validation Parameters : Calculate recovery rates (98–102%), LOD (0.1 µg/mL), and LOQ (0.3 µg/mL) per ICH guidelines .

Advanced: What experimental designs minimize byproduct formation during triazine-amide coupling?

Q. Methodology :

  • Kinetic Control : Use low temperatures (0–5°C) and slow reagent addition to favor amide bond formation over triazine hydrolysis .
  • Catalyst Screening : Test coupling agents (e.g., HATU vs. EDCI) with DMAP in anhydrous DCM. Monitor reaction progress via TLC (Rf = 0.4 in 1:1 EtOAc/hexane) .

Advanced: How to assess environmental fate using computational models?

Q. Methodology :

  • QSAR Models : Predict biodegradability (e.g., BIOWIN) and aquatic toxicity (e.g., ECOSAR) based on logP (calculated ~2.5) and functional groups .
  • Photodegradation Studies : Simulate UV exposure (λ = 254 nm) in water, tracking half-life via HPLC. Identify photoproducts (e.g., demethylated triazine) .

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